N-(5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide is a complex organic compound notable for its potential pharmaceutical applications. This compound features a thiadiazole ring, which is known for its biological activity, particularly in medicinal chemistry. The structure incorporates various functional groups that contribute to its chemical reactivity and biological properties.
The compound can be synthesized through various chemical pathways, primarily focusing on the reaction of phenoxyacetic acid derivatives with thiadiazole and naphthylamine moieties. The synthesis methods are detailed in chemical databases and patent literature, which outline the necessary reagents and conditions for successful preparation .
This compound falls under the category of thiadiazole derivatives, which are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It also belongs to the broader class of phenoxyacetamides, which are often explored for their therapeutic potential in treating various diseases.
The synthesis of N-(5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide typically involves several key steps:
The reactions typically require specific solvents (such as dimethylformamide or dichloromethane) and catalysts (like triethylamine) to facilitate coupling reactions. Reaction temperatures and times are crucial for optimizing yield and purity .
The molecular formula of N-(5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide is . The structure consists of:
The compound's molecular weight is approximately 446.53 g/mol. The structural representation can be visualized using molecular modeling software or through chemical databases that provide 3D coordinates .
N-(5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide is expected to undergo various chemical reactions typical for amides and thiadiazoles:
Reaction conditions such as temperature, solvent choice, and reaction time are critical for controlling selectivity and yield.
The mechanism of action of N-(5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide is not fully elucidated but may involve:
Pharmacological studies would be necessary to confirm these mechanisms through binding affinity assays and in vivo efficacy tests .
The compound is likely to exhibit moderate solubility in organic solvents such as ethanol or dimethyl sulfoxide due to its large hydrophobic regions from the naphthalene and phenoxy groups.
Key chemical properties include:
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance would provide insights into functional groups present in the compound .
N-(5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide has potential applications in:
Further research could expand its applicability across different therapeutic areas based on its structural features and biological activity .
The systematic chemical name N-(5-{[2-(1-naphthylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide provides a complete structural roadmap. The molecule integrates three pharmacologically significant domains:
The molecular formula is C₂₂H₁₇N₄O₃S₂, with a calculated molecular weight of 449.52 g/mol. While no experimental data for this exact compound appears in the searched sources, PubChem lists closely related entities like N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide (CID 4173511), indicating established naming conventions for this scaffold [7].
Table 1: Structural Fragmentation Analysis
Fragment | Structural Role | Chemical Properties |
---|---|---|
1,3,4-Thiadiazole-2-amine | Core heterocycle | Electron-deficient; mesoionic character |
Phenoxyacetamide | N-Linked substituent at thiadiazole C2 | Amide hydrogen-bonding capability |
─S─CH₂C(═O)─ | Sulfanylalkyl linker at thiadiazole C5 | Flexible spacer; metabolic vulnerability |
N-(1-Naphthyl)acetamide | Terminal domain | Hydrophobic; π-stacking capability |
The precise synthetic origin of this compound remains undocumented in the available literature. However, its structural architecture aligns with synthetic strategies reported in patent literature and research publications focused on 1,3,4-thiadiazole derivatives during the early 2000s. Notably, the patent US20050239853A1 (filed 2005) details analogous compounds featuring 1,3,4-thiadiazoles substituted at the 5-position with sulfur-containing groups (e.g., thioglycolic acid derivatives) and linked to aryl/heteroaryl systems like naphthalene. This patent context suggests the compound emerged from targeted research into thiadiazole-based bioactive molecules, particularly glucocorticoid modulators . Key milestones in related chemistry include:
Table 2: Key Historical Events in Related Chemistry
Timeframe | Event/Advancement | Relevance to Target Compound |
---|---|---|
Early 2000s | Focus on 5-sulfanyl-1,3,4-thiadiazole derivatives | Synthetic strategies for C5 linker attachment |
~2005 | Patent on thiadiazole glucocorticoid modulators (US20050239853A1) | Direct structural analogues disclosed |
2014 | Synthesis & in silico studies of thiadiazole-diol analogues | Validation of drug-likeness for similar scaffolds [8] |
This compound exemplifies the strategic integration of privileged heterocyclic and aromatic pharmacophores to target multifactorial diseases. Its significance stems from:
Exploiting the 1,3,4-Thiadiazole Scaffold: The central 1,3,4-thiadiazole ring is a versatile heterocycle prized in drug design. Its mesoionic character facilitates penetration of biological membranes [2]. The sulfur and nitrogen atoms offer metal-coordination sites, while the electron-deficient ring engages in π-stacking and charge-transfer interactions. Substitution at C2 and C5 allows for significant structural diversification. Compounds like N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide highlight the prevalence of this motif in bioactive molecule design [7].
Synergistic Domain Combination:
Therapeutic Target Potential: While direct data is unavailable, the structural analogy to compounds in patent US20050239853A1 strongly suggests potential for targeting glucocorticoid-mediated pathways. These pathways are implicated in diabetes, osteoporosis, hypertension, and impaired wound healing . The 1,3,4-thiadiazole nucleus is extensively documented for its enzyme inhibitory potential (e.g., 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) for diabetes, carbonic anhydrase for osteoporosis, kinases for cancer) [2] [8]. In silico studies on similar 4-(1,3,4-thiadiazol-2-yl)benzene-1,3-diol analogues predicted favorable drug-likeness and pharmacokinetics, supporting the potential of such hybrid molecules [8].
Drug-Likeness Considerations: Computational predictions based on Lipinski's rules for analogues suggest likely oral bioavailability. The molecular weight (449.52 g/mol) is slightly above the ideal threshold but within acceptable limits for many drug classes. The structure contains hydrogen bond acceptors (N, O, S atoms) and donors (amide N─H), and the logP value is estimated to be moderately lipophilic (~3-4), balancing solubility and membrane permeability.
Table 3: Potential Therapeutic Applications Based on Structural Analogues
Therapeutic Area | Molecular Target (Postulated) | Structural Basis |
---|---|---|
Metabolic Disorders (Diabetes) | 11β-HSD1 inhibition | Analogous thiadiazoles in patent target glucocorticoid pathways |
Delayed Wound Healing | Glucocorticoid receptor modulation | Anti-inflammatory/immunomodulatory potential via naphthalene-thiadiazole cores |
Oncological Indications | Kinase/Enzyme inhibition | 1,3,4-Thiadiazole scaffolds show mechanism-based anticancer activity [2] |
CNS Disorders | Neurotransmitter/enzyme modulation | Thiadiazole-diol analogues show CNS activity in vivo models [8] |
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 20107-26-0
CAS No.:
CAS No.: 94087-41-9